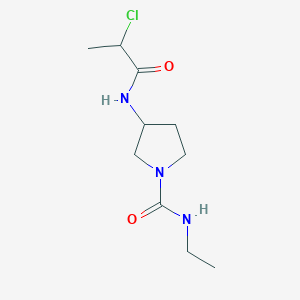

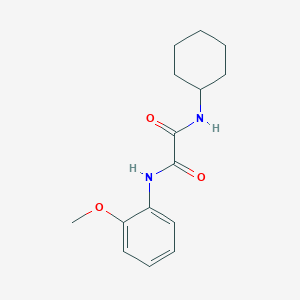

![molecular formula C23H20O2S B3007750 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione CAS No. 99236-23-4](/img/structure/B3007750.png)

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, also known as MMBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMBD is a yellow crystalline powder that belongs to the family of butanedione derivatives.

Applications De Recherche Scientifique

1. Chemical Reactions and Synthesis

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione is involved in various chemical reactions and synthesis processes. Freeman et al. (1992) discuss how 1,4-Diphenyl-1,4-butanedione reacts with bis(trialkyltin) or bis(triphenyltin) sulfide in the presence of boron trichloride to yield thiophenes (Freeman, Kim, & Rodríguez, 1992). Barba et al. (1985) describe the cathodic reduction of α-bromopropiophenone in an aprotic medium to produce 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, which undergoes further transformation (Barba, Velasco, Guirado, Barba, & Aldaz, 1985).

2. Biological Applications

Organoboron complexes of sulfur-containing ligands, including those prepared from 1-phenyl-1,3-butanedione, are studied by Singh et al. (1990) for their potential fungicidal and bactericidal properties (Singh, Singh, & Tandon, 1990).

3. Photoluminescence and Solar Cell Applications

Gavriluta et al. (2017) investigate europium(III) β-diketonate based complexes, including compounds similar to 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, for their use in enhancing the efficiency of copper indium gallium selenide solar cells through photoluminescence (Gavriluta et al., 2017).

4. Organic Synthesis and Reaction Mechanisms

Kurosawa and Yamaguchi (1981) explore the reaction of acetophenones with manganese(III) acetate, producing compounds like 1,4-bis(4-methoxyphenyl)-2,2,3,3-tetrachloro-1,4-butanedione, highlighting the diverse reaction pathways of these compounds (Kurosawa & Yamaguchi, 1981).

5. Electrophile Reactivity in Organic Chemistry

Ohwada et al. (1996) study the reactivity of 1,2-dicarbonyl compounds, including 2,3-butanedione, in Friedel-Crafts reactions, providing insight into the electrophile behavior of similar compounds (Ohwada, Yamazaki, Suzuki, Saito, & Shudo, 1996).

6. Polymerization Catalysts

Schmid et al. (2001) discuss nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, including 1,4-diaza-2,3-dimethylbutadiene ligands, for use in olefin polymerization, indicating the potential for similar compounds in catalyst development (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

Mécanisme D'action

Target of Action

A structurally similar compound, 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine, has been reported to interact with dihydrofolate reductase in both humans and yeast .

Mode of Action

Based on the structural similarity to 5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamine, it could be hypothesized that it may also interact with dihydrofolate reductase, potentially inhibiting its function .

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfanyl-1,4-diphenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O2S/c1-17-12-14-20(15-13-17)26-22(23(25)19-10-6-3-7-11-19)16-21(24)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTADTQAFLZFLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

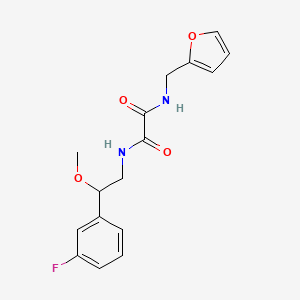

![2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B3007670.png)

![2-Chloro-N-[2-(trifluoromethyl)-1,3-benzoxazol-4-yl]acetamide](/img/structure/B3007671.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)

![3-(hydroxymethyl)-5-(4-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007673.png)

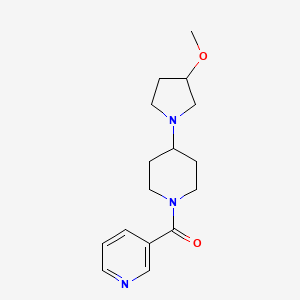

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007675.png)

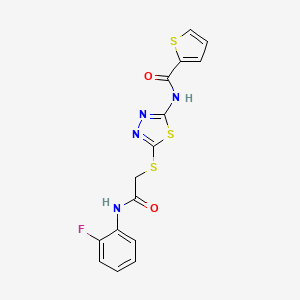

![2-chloro-N-[3-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenyl]benzamide](/img/structure/B3007679.png)

![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)

![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)

![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)